4-Morpholinobenzenecarbothioamide

Description

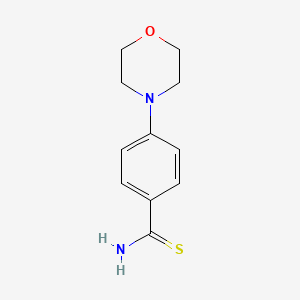

4-Morpholinobenzenecarbothioamide is an organic compound with the molecular formula C11H14N2OS It is a derivative of benzene, featuring a morpholine ring and a carbothioamide group

Properties

IUPAC Name |

4-morpholin-4-ylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c12-11(15)9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPFTYFPHHZQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383634 | |

| Record name | 4-morpholinobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-60-1 | |

| Record name | 4-(4-Morpholinyl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519056-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-morpholinobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Morpholinobenzenecarbothioamide can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-(morpholino)benzamide with a thiocarbonyl reagent. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbothioamide group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinobenzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 4-Morpholinobenzenecarbothioamide is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit activity against a range of microorganisms, including bacteria and fungi.

- Case Study : A study investigated the antimicrobial and antiurease activities of newly synthesized derivatives involving morpholine. The results indicated that certain derivatives showed promising activity against Mycobacterium smegmatis and Candida albicans, with minimum inhibitory concentration (MIC) values as low as 15.6 μg/mL for specific compounds .

- Data Table :

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| Compound 12 | Mycobacterium smegmatis | 15.6 |

| Compound 8 | Candida albicans | Active |

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. In silico studies have suggested that certain derivatives may exhibit selective cytotoxicity towards cancer cells.

- Case Study : Research on N-substituted derivatives of carbothioamides indicated potential anticancer activity through molecular docking studies. Compounds were tested against various cancer cell lines, showing selectivity and significant decreases in cell viability at specific concentrations, particularly after extended incubation periods .

- Data Table :

| Compound | Cell Line | IC50 (μM) | Therapeutic Index |

|---|---|---|---|

| WZ2 | HepG2 | 200 | High |

| WZ1 | DU145 | 50 | Moderate |

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives often involves environmentally friendly methods, which are increasingly favored in modern chemistry.

- Case Study : A chromatography-free multicomponent synthesis method was developed for thioureas, including morpholine-containing compounds, showcasing an efficient approach to produce these biologically active molecules without the use of organic solvents .

- Data Table :

| Synthesis Method | Yield (%) |

|---|---|

| Multicomponent synthesis in water | 62 |

| Microwave-assisted synthesis | 70 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

Mechanism of Action

The mechanism of action of 4-Morpholinobenzenecarbothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 4-(Morpholin-4-yl)benzene-1-carbothioamide

- 4-Morpholinobenzothioamide

- 4-(Morpholin-4’-yl)thiobenzamide

Uniqueness

4-Morpholinobenzenecarbothioamide is unique due to its specific combination of a morpholine ring and a carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Morpholinobenzenecarbothioamide (C11H14N2OS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure:

- Chemical Formula: C11H14N2OS

- Molecular Weight: 226.31 g/mol

- CAS Number: 2795360

The structure of this compound features a morpholine ring attached to a benzenecarbothioamide moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and induce apoptosis in cancer cells.

1. Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effect on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX can disrupt tumor growth and proliferation:

- IC50 Values: The compound demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent enzyme inhibition .

- Selectivity: It showed a significant selectivity for CA IX over CA II, making it a promising candidate for targeted cancer therapy.

2. Anti-Cancer Activity

The anti-proliferative effects of this compound were assessed in various cancer cell lines:

- Cell Lines Tested: MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and MCF-10A (normal breast cells).

- Results: Compounds related to this compound exhibited significant inhibition of cell proliferation with selectivity indices ranging from 5.5 to 17.5 times against cancerous cells compared to normal cells .

3. Induction of Apoptosis

The compound was also found to induce apoptosis in MDA-MB-231 cells, evidenced by:

- A 22-fold increase in annexin V-FITC positive apoptotic cells compared to control groups.

- Enhanced necrosis phases indicating effective cell death mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Inhibition Rates: Compounds derived from this structure displayed significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80.69% at a concentration of 50 µg/mL .

- Anti-Biofilm Activity: The compound also exhibited potential anti-biofilm inhibition capabilities, crucial for combating persistent infections caused by biofilm-forming bacteria.

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.